molecular formula C10H17NO B13225106 Butyl[1-(furan-2-YL)ethyl]amine

Butyl[1-(furan-2-YL)ethyl]amine

Cat. No.: B13225106
M. Wt: 167.25 g/mol
InChI Key: LHMAYPRDBAGJPP-UHFFFAOYSA-N
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Description

Butyl[1-(furan-2-YL)ethyl]amine is an organic compound that features a furan ring attached to an ethylamine group, which is further substituted with a butyl group. This compound is of interest due to its unique structure, which combines the properties of furan and amine groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(furan-2-YL)ethyl]amine typically involves the reaction of furan-2-carbaldehyde with butylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of furan-2-carbaldehyde reacts with butylamine to form an imine intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(furan-2-YL)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Butyl[1-(furan-2-YL)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl[1-(furan-2-YL)ethyl]amine depends on its interaction with molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of Butyl[1-(furan-2-YL)ethyl]amine.

    Butylamine: Another precursor used in the synthesis.

    Furan-2-carboxylic acid: A common oxidation product of furan derivatives.

Uniqueness

This compound is unique due to its combination of a furan ring and an amine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Butyl[1-(furan-2-YL)ethyl]amine is an organic compound characterized by a furan ring, an ethyl group, and a butylamine moiety. The presence of the furan ring suggests potential interactions with various biological targets, making it a compound of interest in medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

The furan ring contributes to the compound's unique reactivity, allowing it to engage in π-π interactions with aromatic residues in proteins and form hydrogen bonds through the amine group. These interactions are crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential . Studies have shown that this compound can induce apoptosis in cancer cell lines such as LNCaP (prostate cancer) and HeLa (cervical cancer) cells. The apoptotic mechanism involves:

  • Activation of caspases.
  • Release of cytochrome c from mitochondria.
  • Upregulation of pro-apoptotic proteins.

For instance, treatment with the compound has resulted in significant cell death in LNCaP cells at concentrations around 95 μM over 24 hours, indicating its potential as a therapeutic agent for hormone-sensitive cancers .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The furan moiety allows for:

  • Hydrophobic interactions with protein residues.
  • Hydrogen bonding through the amine group.

These interactions enhance the compound's binding affinity to various biological targets, including receptors and enzymes involved in cellular signaling pathways.

Study 1: Anticancer Activity

A study focused on the effects of this compound on HeLa cells revealed that treatment led to:

  • Significant apoptosis as confirmed by TUNEL assays.
  • Increased expression of p53 and other apoptotic markers.
    This suggests that the compound may serve as a potential chemotherapeutic agent .

Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against several bacterial strains. Results indicated:

  • A minimum inhibitory concentration (MIC) effective against Gram-positive and Gram-negative bacteria.
    This highlights its potential use in developing new antimicrobial therapies.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
(1-Furan-2-YL-ethyl)-methylamineContains a methyl group instead of butylPotentially different biological activity
(1-Furan-2-YL-ethyl)-dimethylamineContains two methyl groups on the amineEnhanced steric hindrance may affect reactivity
(1-Furan-2-YL-ethyl)-ethylamineHas an ethyl group instead of butylMay exhibit different solubility characteristics

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]butan-1-amine

InChI

InChI=1S/C10H17NO/c1-3-4-7-11-9(2)10-6-5-8-12-10/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI Key

LHMAYPRDBAGJPP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC=CO1

Origin of Product

United States

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